Fatty Acid methyl ester GC-MS Mixture
Description
Fatty Acid Methyl Esters (FAMEs) are derivatives of fatty acids (FAs) formed via transesterification or acid-catalyzed esterification, enabling their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is widely employed to profile FA composition in biological, food, and industrial samples due to its high resolution and sensitivity .
Properties
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United States |
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Comparison with Similar Compounds
Methodology and Analytical Workflow
- Derivatization: FAMEs are generated by hydrolyzing lipids and esterifying free FAs with methanol, enhancing their volatility for GC-MS analysis .
- Instrumentation : A typical setup uses a polar capillary column (e.g., HP-88, 100 m × 0.25 mm) and electron ionization (EI) for fragmentation, with spectra matched against libraries like NIST or Agilent GC-MS metabolomics databases .
- Quantification: Relative FA percentages are calculated using area normalization or internal standards (e.g., C4-C24 FAME Mix), achieving precision with relative standard deviations (RSDs) <5% in most cases .
Comparative Analysis with Similar Compounds
Structural Identification Challenges vs. Free Fatty Acids
- FAMEs vs. Free FAs: FAMEs exhibit superior chromatographic resolution compared to underivatized FAs, which may co-elute or degrade during GC runs. However, methyl esters alone are insufficient for unambiguous identification; orthogonal techniques (e.g., NMR) or retention index (RI) calibration with FAME standards (C8-C28) are required . Example: In Pleurotus ferulae ethanol extracts, methyl linoleate (60.95% in wild vs. 58.25% in cultivated) was identified via RI matching, highlighting compositional variability .
Antimicrobial Activity: FAMEs vs. Free Fatty Acids
- Activity Profile: FAMEs and free FAs from Nannochloropsis oculata showed dose-dependent antibacterial activity against E. coli and S. aureus, but their efficacy was 3–5× lower than streptomycin sulfate due to impurities (e.g., unresolved lipid classes) in crude extracts . Key Finding: Purified FAMEs (e.g., methyl hexadecanoate) exhibit enhanced bioactivity, underscoring the importance of sample purity in functional assays .
Analytical Approaches: FAME GC-MS vs. LC-MS/MS
- Throughput and Sensitivity: GC-MS requires derivatization but achieves ppb-level detection for FAMEs, whereas LC-MS/MS enables intact lipid analysis without derivatization, albeit at higher costs . Innovation: Isotope-labeling and HS-SPME arrow GC-MS/MS allow simultaneous FA and FAME quantification in aqueous matrices, addressing prior limitations in environmental monitoring .
Critical Considerations and Limitations
- Fragmentation Artifacts : Excessive fragmentation during derivatization can obscure molecular ion peaks, complicating spectral interpretation .
- Standardization Needs : Discrepancies in RI databases (e.g., NIST vs. PNNL-augmented libraries) necessitate cross-validation with authentic standards .
- Biological Context Loss : FAME analysis discards lipid class data (e.g., phospholipids vs. triglycerides), limiting insights into metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
